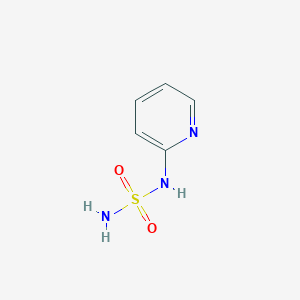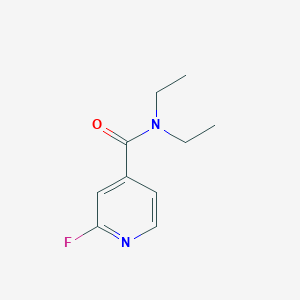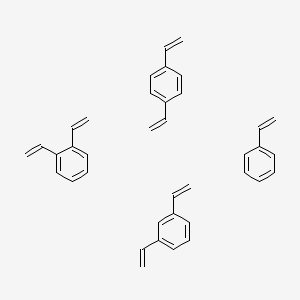
1,2-bis(ethenyl)benzene;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is a complex polymer known for its versatile applications in various industries. This compound is also referred to by other CA index names such as Benzene, ethenyl-, polymer with diethenylbenzene and ethenylethylbenzene, and Benzene, ethenylethyl-, polymer with diethenylbenzene and ethenylbenzene. It is primarily used in the production of ion exchange resins, adsorbent materials, and other specialized industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene involves the polymerization of diethenylbenzene, ethenylbenzene, and ethenylethylbenzene. The polymerization process typically occurs under controlled conditions using radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or xylene at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization techniques. The monomers are mixed in precise ratios and subjected to polymerization in large reactors. The resulting polymer is then purified, dried, and processed into the desired form, such as beads or granules, for various applications.
化学反应分析
Types of Reactions
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sulfuric acid or nitric acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of sulfonated or nitrated derivatives.
科学研究应用
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Employed in the development of biosensors and bioseparation techniques.
Medicine: Utilized in drug delivery systems and medical diagnostics.
Industry: Applied in water treatment, ion exchange resins, and adsorbent materials for purification processes.
作用机制
The mechanism of action of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene involves its ability to interact with various molecular targets through adsorption, ion exchange, and catalytic processes. The polymer’s structure allows it to form stable complexes with ions and molecules, facilitating their removal or transformation in various applications. The pathways involved include ion exchange, adsorption, and catalytic conversion.
相似化合物的比较
Similar Compounds
Styrene-divinylbenzene copolymer: Similar in structure but lacks the ethenylethylbenzene component.
Polystyrene: A simpler polymer with only ethenylbenzene units.
Polydivinylbenzene: Composed solely of diethenylbenzene units.
Uniqueness
Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is unique due to its combination of monomers, which imparts specific properties such as enhanced mechanical strength, chemical resistance, and adsorption capacity. This makes it particularly suitable for specialized applications in water treatment, ion exchange, and advanced material synthesis.
属性
分子式 |
C38H38 |
|---|---|
分子量 |
494.7 g/mol |
IUPAC 名称 |
1,2-bis(ethenyl)benzene;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;styrene |
InChI |
InChI=1S/3C10H10.C8H8/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9;1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3*3-8H,1-2H2;2-7H,1H2 |
InChI 键 |
NRJQSNGLTKVTGL-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C=CC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


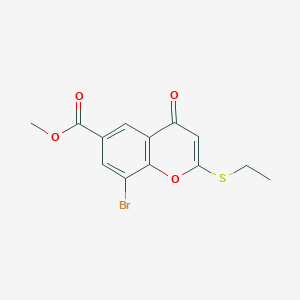

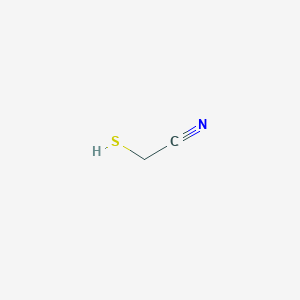
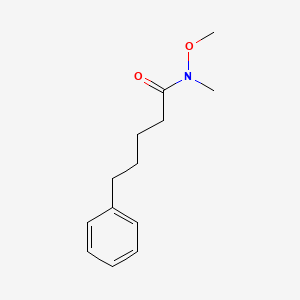
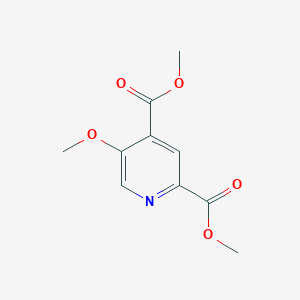

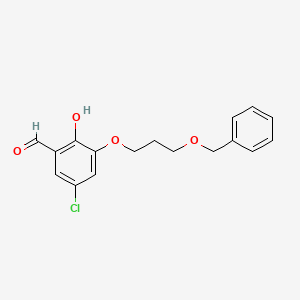
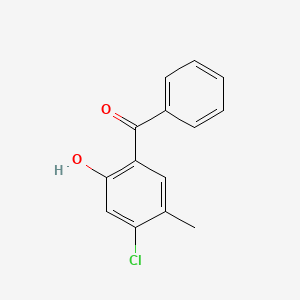
![6-(2,4-difluorophenoxy)-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8634915.png)
![N-{2-[4-(Phenylacetyl)phenyl]propan-2-yl}acetamide](/img/structure/B8634924.png)
![N-[3-(2-bromo-1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8634925.png)

